N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide
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Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthetic strategies for creating compounds with oxadiazole, triazole, and pyrrole groups have been extensively studied. For instance, the synthesis of new oxadiazolyl, triazolyl, and pyridoquinoxaline derivatives highlights the versatility of these heterocycles in constructing complex molecular architectures. These methods often involve reactions like Curtius rearrangement and cyclization processes to introduce varied functional groups, showcasing the compound's potential utility in synthetic organic chemistry for creating novel molecules with potential biological or material applications (El-Dean & Geies, 1998).
Biological Activities
Compounds featuring oxadiazole and triazole rings are known for their broad range of biological activities. Research on ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties demonstrates significant antimicrobial, antiviral, and cytotoxic activities. These findings suggest potential applications in developing new antimicrobial and anticancer agents, indicating a possible area of interest for the compound (Szulczyk et al., 2017).
Antimycobacterial and Antibacterial Properties
The exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids incorporating 1,2,4-oxadiazole moieties presents significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests that compounds with oxadiazole units might serve as leads for tuberculosis treatment. Additionally, the study of pyrrole derivatives for antimicrobial applications further supports the compound's potential in antibacterial and antifungal research (Gezginci et al., 1998).
Drug-Likeness and ADME Properties
Investigations into the drug-likeness and ADME properties of related compounds, such as dihydropyrrolone conjugates, provide insights into their pharmacokinetic profiles. These studies are crucial for understanding how structural features impact the bioavailability, metabolism, and overall therapeutic potential of new drug candidates, suggesting a similar area of application for our compound of interest (Pandya et al., 2019).
properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-8-15-12(21-17-8)10-7-19(18-16-10)6-5-14-11(20)9-3-2-4-13-9/h2-4,7,13H,5-6H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCGCFGCYQXHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.